Ethyl 5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 173.21 g/mol. This compound is a derivative of piperidine, which is known for its six-membered heterocyclic structure containing nitrogen. Ethyl 5-hydroxypiperidine-3-carboxylate is primarily utilized as a building block in organic synthesis, particularly in the development of more complex molecules, including natural products and bioactive compounds.
Ethyl 5-hydroxypiperidine-3-carboxylate can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound is classified as an intermediate in various synthetic pathways, contributing to its importance in pharmaceutical applications .
The synthesis of ethyl 5-hydroxypiperidine-3-carboxylate can be achieved through several methods:
Ethyl 5-hydroxypiperidine-3-carboxylate can undergo various chemical reactions:
The major products resulting from these reactions include:
The mechanism of action for ethyl 5-hydroxypiperidine-3-carboxylate largely depends on its application in medicinal chemistry. The compound may interact with specific molecular targets such as enzymes or receptors, facilitated by hydrogen bonding and electrostatic interactions between its functional groups and target molecules. This interaction can modulate biological activity and influence physiological processes .
Relevant data on melting point, boiling point, and specific heat capacity are not extensively documented but can be determined through experimental methods in laboratory settings.
Ethyl 5-hydroxypiperidine-3-carboxylate has several scientific applications:
This compound exemplifies the versatility of piperidine derivatives in both synthetic chemistry and medicinal applications, highlighting its significance in ongoing research within these fields.
Ring expansion of prolinol derivatives represents a sophisticated approach to constructing the functionalized piperidine scaffold of ethyl 5-hydroxypiperidine-3-carboxylate with precise stereochemical control. This strategy capitalizes on the inherent chirality of prolinol precursors to dictate stereochemical outcomes in the resulting piperidine system.
The synthesis commences with N-protected 4-hydroxyprolinol derivatives, where trifluoroacetic anhydride (TFAA) serves as a powerful activating agent for hydroxyl displacement. Under carefully controlled conditions (-78°C to 0°C), TFAA promotes the conversion of the β-hydroxyamine moiety into a highly strained aziridinium trifluoroacetate intermediate. This transient three-membered heterocyclic system exhibits remarkable electrophilic character at the C-N bond, driving subsequent regioselective ring expansion. The aziridinium species functions as a pivotal electrophilic center for nucleophilic attack by carboxylate anions, establishing the critical C-C bond that enlarges the pyrrolidine framework to the target piperidine system. Computational studies indicate the electrophilicity of the aziridinium carbon is significantly enhanced by trifluoroacetate counterion stabilization, facilitating the ring-opening step that yields the 3-carboxylate-substituted piperidine [1].
The ring-expansion process proceeds via an unusual retention-retention stereochemical pathway attributed to an intramolecular SNi (substitution nucleophilic internal) mechanism. Kinetic and isotopic labeling studies demonstrate that nucleophilic attack occurs with complete regioselectivity at the less substituted carbon of the aziridinium intermediate while maintaining stereochemical integrity at both chiral centers. This stereoretention is enabled by the formation of a tight ion pair between the aziridinium cation and trifluoroacetate anion, which shields one face of the electrophilic carbon while allowing backside displacement by the carboxylate nucleophile from the opposite face. Molecular dynamics simulations reveal the trifluoroacetate anion remains closely associated within 3.5Å of the aziridinium nitrogen throughout the transition state, effectively restricting conformational freedom and enforcing stereospecific ring opening. This ion-pair confinement explains the consistently high diastereoselectivity (>95:5 dr) observed in the formation of ethyl 5-hydroxypiperidine-3-carboxylate derivatives from chiral prolinol precursors [1].
The electronic and steric properties of substituents on the prolinol nitrogen critically influence reaction kinetics and product distribution. N-Benzyl derivatives exhibit accelerated aziridinium formation rates (up to 8-fold) compared to N-alkyl counterparts due to enhanced stabilization of the developing positive charge through cation-π interactions. Conversely, bulky N-substituents such as trityl groups significantly alter product ratios by favoring alternative elimination pathways. Quantitative analysis reveals a direct correlation between substituent bulk (measured by Taft steric parameters) and byproduct formation:
Table 1: Substituent Effects on Aziridinium Ring-Opening Pathways
N-Substituent | Steric Parameter (Es) | Piperidine Yield (%) | Elimination Byproduct (%) |
---|---|---|---|
Methyl | 0.00 | 92 | <3 |
Benzyl | -0.38 | 85 | 8 |
Triphenylmethyl | -2.78 | 45 | 49 |
Electron-withdrawing N-acyl groups diminish aziridinium stability through reduced nitrogen nucleophilicity, resulting in lower conversion efficiency (40-60% yield). The optimal balance between electronic activation and steric accessibility is achieved with N-Boc protection, which provides both moderate steric demand and sufficient nitrogen activation while maintaining high diastereoselectivity (>90% de) in the ring-expanded product [1].
Catalytic hydrogenation of pyridine precursors offers a complementary route to ethyl 5-hydroxypiperidine-3-carboxylate, particularly valuable for accessing stereodefined fluorinated analogs and enabling large-scale synthesis.
Advanced cobalt nanoparticles supported on titanium nitride (Co/TiN) enable efficient pyridine hydrogenation under remarkably mild conditions (60-80°C, 20-30 bar H₂). This catalytic system achieves near-quantitative conversion of ethyl 5-hydroxynicotinate to the corresponding piperidine-3-carboxylate in aqueous media, eliminating the need for acidic additives traditionally required to overcome pyridine basicity. The catalyst's architecture features cobalt nanoparticles (8-12 nm diameter) uniformly dispersed on mesoporous TiN, providing both high surface area (≈150 m²/g) and synergistic metal-support interactions that facilitate hydrogen activation. Leaching tests confirm exceptional stability with <0.5% cobalt dissolution after five reaction cycles. Kinetic studies reveal a pronounced solvent effect, with protic media accelerating reduction rates by facilitating substrate adsorption onto cobalt active sites. This aqueous-phase hydrogenation protocol demonstrates exceptional functional group tolerance, preserving acid-sensitive protecting groups such as THP ethers and trityl moieties that would be compromised under acidic conditions [7] [8].
Ru/CeO₂ and nickel silicide (NiSiₓ) catalysts enable diastereoselective synthesis of polysubstituted piperidines through controlled delivery of hydrogen syn-facial to the pyridine ring. The Ru/CeO₂ system (5 wt% loading) achieves >98% conversion of ethyl 5-hydroxynicotinate with excellent cis-selectivity (dr >20:1) under moderate hydrogen pressure (50 bar) at 100°C. This stereoselectivity originates from preferential adsorption of the pyridine ring parallel to the ruthenium surface, enabling simultaneous interaction of both nitrogen and carboxylate groups with metal sites. In contrast, the novel nickel silicide catalyst (Ni₃Si₂ phase) operates effectively at lower temperatures (60-70°C) and pressures (10-15 bar H₂), achieving comparable diastereoselectivity while utilizing earth-abundant nickel. The silicon component modifies nickel's electronic properties, increasing d-electron density and weakening competitive CO adsorption that could otherwise poison the catalyst. This electronic modulation enhances both activity and stability, with turnover numbers exceeding 15,000 for continuous-flow operation [7].
Palladium catalysts enable direct access to fluorinated analogs of ethyl 5-hydroxypiperidine-3-carboxylate through chemoselective hydrogenation of fluoropyridine precursors. Pd/C (10%) in trifluoroethanol achieves complete reduction of ethyl 5-hydroxy-2-fluoronicotinate while retaining the C-F bond integrity (>99% fluorine retention). The exceptional chemoselectivity stems from trifluoroethanol's dual role as solvent and fluoride scavenger, suppressing undesired hydrodefluorination. This method delivers fluoropiperidines with fluorine predominantly in the thermodynamically favored axial position (axial:equatorial ratio ≈ 85:15), as confirmed by [¹⁹F NMR spectroscopy and X-ray crystallography. The axial preference results from a combination of stereoelectronic effects (hyperconjugative stabilization) and reduced 1,3-diaxial repulsions in the fluorinated analog compared to hydroxylated derivatives. Water plays a crucial moderating role in these hydrogenations, with optimal H₂O content (5-10 vol%) accelerating reduction rates by facilitating the formation of partially saturated intermediates while preventing over-reduction [7].
Table 2: Performance Comparison of Hydrogenation Catalysts for Pyridine Reduction
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | cis:trans Ratio | Functional Group Tolerance |
---|---|---|---|---|---|
Co/TiN | 60-80 | 20-30 | >99 | 3:1 | Excellent (acid-sensitive groups preserved) |
Ru/CeO₂ | 100 | 50 | >98 | >20:1 | Moderate (ester reduction may occur) |
Nickel Silicide | 60-70 | 10-15 | >95 | >15:1 | Good (avoids acidic conditions) |
Pd/C in TFE | 80 | 30 | >99 | 8:1 | Excellent (preserves C-F bonds) |
Integrated cross-coupling/hydrogenation sequences enable efficient synthesis of arylated piperidine derivatives without isolating sensitive intermediates. This cascade approach begins with palladium-catalyzed Suzuki-Miyaura coupling of ethyl 5-hydroxy-3-bromopicolinate with arylboronic acids, followed by in situ hydrogenation of the resulting biarylpyridine. The key innovation employs a single catalyst (Pd/C) that facilitates both transformations, eliminating intermediate purification and preventing catalyst poisoning. The process requires precise optimization of arylboronic acid stoichiometry (1.05-1.2 equiv) and controlled hydrogen pressure (sequential 1 atm for coupling, then 50 atm for reduction) to achieve optimal yields (75-90%). Concentration management proves critical, with substrate loading maintained at 0.2-0.3 M to prevent competitive catalyst inhibition by coupling byproducts. This methodology efficiently generates diverse 5-hydroxy-4-arylpiperidine-3-carboxylates, including pharmaceutically relevant 4-(3,4-methylenedioxyphenyl) and 4-(4-fluorophenyl) derivatives, in high purity after simple filtration and recrystallization [7] [8].
The multifunctional nature of ethyl 5-hydroxypiperidine-3-carboxylate enables its participation in chemoselective transformations mimicking natural product biosynthesis. Selective N-alkylation of the piperidine nitrogen can be achieved using alkyl halides in the presence of potassium carbonate, leaving both hydroxyl and ester groups intact. Alternatively, the hydroxyl group undergoes smooth Mitsunobu reactions with phthalimide or azide nucleophiles to install protected amine functionalities orthogonal to the piperidine nitrogen. Computational studies (DFT calculations) reveal the hydroxyl group exhibits enhanced nucleophilicity (by 15-20 kJ/mol) compared to standard alkanols due to the alpha-amino effect, facilitating preferential O-functionalization. This chemoselectivity profile enables rapid diversification of the piperidine core:
The judicious application of protecting groups (Boc, Cbz, Fmoc) allows sequential functionalization of all three reactive sites, providing efficient access to complex piperidine architectures for drug discovery programs. This strategy has been successfully implemented in the synthesis of alkaloid analogs containing the 5-hydroxypiperidine-3-carboxylate pharmacophore [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: